2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one
Description
Properties
IUPAC Name |
2-ethyl-4-hydroxy-1,2-oxazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-5(8)4(7)3-9-6/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLBOCRWDFGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of oxazolidinones often involves the use of high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is primarily due to its ability to bind to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds . This unique mechanism makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one and related compounds:
Key Observations:
- Polarity: The hydroxyl and amino groups in this compound and cycloserine enhance water solubility compared to clomazone, which is more lipophilic due to aromatic and alkyl substituents .
- Hydrogen Bonding: The hydroxyl group in the target compound may facilitate interactions similar to cycloserine’s amino group, though with weaker basicity .
Electronic and Reactivity Profiles
- Cycloserine vs. 2-Oxazolidinone: Cycloserine’s amino group increases electron density on the ring, enhancing reactivity in nucleophilic reactions compared to the parent compound .
- Clomazone: Electron-withdrawing chlorobenzyl group stabilizes the oxazolidinone ring, reducing hydrolysis rates in soil .
- Target Compound: The ethyl group may sterically hinder reactions at position 2, while the hydroxyl group at position 4 could participate in keto-enol tautomerism, influencing stability .
Q & A
Q. Table 1. Solvent Effects on Synthesis Yield
| Solvent | Boiling Point (°C) | Polarity Index | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 5.2 | 72 |
| Methanol | 65 | 6.6 | 68 |
| Acetone | 56 | 5.1 | 58 |
| Data adapted from synthesis protocols in . |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Functional Group | Signal Range |
|---|---|---|
| ¹H NMR | -CH₂CH₃ | δ 1.2–1.5 |
| FTIR | C=O | ~1750 cm⁻¹ |
| X-ray | Hydrogen bonds | 2.8–3.2 Å |
| References: . |
Critical Analysis and Theoretical Alignment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
